molecular formula C7H12ClNO2 B1363126 3-Chloro-1-(morpholin-4-yl)propan-1-one CAS No. 60247-09-8

3-Chloro-1-(morpholin-4-yl)propan-1-one

Cat. No. B1363126
CAS RN: 60247-09-8
M. Wt: 177.63 g/mol
InChI Key: RHPBOUGBOGWTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(morpholin-4-yl)propan-1-one is a chemical compound with the CAS Number: 60247-09-8 . It has a molecular weight of 177.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Chloro-1-(morpholin-4-yl)propan-1-one is 1S/C7H12ClNO2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-1-(morpholin-4-yl)propan-1-one is a powder that is stored at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

Scientific Research Applications of 3-Chloro-1-(morpholin-4-yl)propan-1-one

Structural Analysis and Isomer Determination

  • 3-Chloro-1-(morpholin-4-yl)propan-1-one has been analyzed for its structural properties, particularly in determining the position of the morpholine residue in isomers. The study by Gzella, Wrzeciono, and Poppel (2000) focused on the structure analyses of racemic isomers to ascertain the morpholine residue's position in relation to the imidazole ring, contributing to the understanding of its chemical structure (Gzella et al., 2000).

Synthesis and Biological Properties

  • Research by Papoyan et al. (2011) explored the synthesis of new derivatives of 3-Chloro-1-(morpholin-4-yl)propan-1-one and their anticonvulsive and peripheral n-cholinolytic activities, indicating potential pharmacological applications (Papoyan et al., 2011).

Enantioselective Synthesis and Application

  • Kamal, Krishnaji, and Khan (2008) described the lipase-catalyzed resolution of a derivative of 3-Chloro-1-(morpholin-4-yl)propan-1-one, emphasizing its use in synthesizing enantiomerically enriched compounds like timolol, a significant advancement in chiral synthesis (Kamal et al., 2008).

Crystal Structure and Hydrogen Bonding

  • The study by Mazur, Pitucha, and Rzączyńska (2007) focused on the crystal structure of a related compound, highlighting the significance of hydrogen bonding and structural stability, crucial for understanding its potential in material sciences and pharmaceuticals (Mazur et al., 2007).

Optical Activity and Theoretical Computation

  • Sun Yun-peng (2005) conducted a theoretical study on the optical activity of a reduction product of a related compound, showcasing the integration of computational methods in understanding the stereochemical properties of these compounds (Sun Yun-peng, 2005).

Corrosion Inhibition Properties

  • Research by Gao, Liang, and Wang (2007) revealed the application of derivatives of 3-Chloro-1-(morpholin-4-yl)propan-1-one in corrosion inhibition, highlighting their potential in protecting materials against corrosion (Gao et al., 2007).

Synthesisof Novel Compounds for Biological Applications

  • Lettan, Milgram, and Scheidt (2006) investigated the synthesis of acylsilanes from morpholine amides, which demonstrates the compound's utility in the synthesis of novel chemical entities, potentially applicable in various biological and chemical research contexts (Lettan et al., 2006).

Antioxidant Activity Analysis

  • Drapak et al. (2019) performed a QSAR-analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, aiming to predict antioxidant activity. This study underscores the importance of computational methods in anticipating the biological activities of chemical compounds (Drapak et al., 2019).

Synthesis and Antimicrobial Activity

  • Zhou, Li, Zhang, and Jiang (2013) explored the synthesis and antifungal activity of novel compounds containing the morpholine moiety, suggesting its potential in developing new antimicrobial agents (Zhou et al., 2013).

Antitumor Activity

  • Isakhanyan et al. (2016) investigated the antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Isakhanyan et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-chloro-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPBOUGBOGWTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336295
Record name 3-Chloropropionic acid, morpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(morpholin-4-yl)propan-1-one

CAS RN

60247-09-8
Record name 3-Chloropropionic acid, morpholide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-(morpholin-4-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(morpholin-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(morpholin-4-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(morpholin-4-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(morpholin-4-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-(morpholin-4-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(morpholin-4-yl)propan-1-one

Citations

For This Compound
1
Citations
U Christmann, JL Díaz, R Pascual… - Journal of Medicinal …, 2023 - ACS Publications
The synthesis and pharmacological activity of a new series of isoxazolylpyrimidines as sigma-2 receptor (σ 2 R) ligands are reported. Modification of a new hit retrieved in an HTS …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.